3-[amino(4-fluorophenyl)methyl]oxetan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[amino(4-fluorophenyl)methyl]oxetan-3-ol is a compound that features an oxetane ring, which is a four-membered cyclic ether. The presence of the amino group and the fluorophenyl group makes this compound particularly interesting for various chemical and biological applications. The oxetane ring is known for its stability and unique reactivity, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[amino(4-fluorophenyl)methyl]oxetan-3-ol typically involves the formation of the oxetane ring followed by the introduction of the amino and fluorophenyl groups. One common method is the cyclization of appropriate precursors under basic conditions. For example, the oxetane ring can be formed through intramolecular cyclization of a hydroxy-substituted precursor using a strong base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[amino(4-fluorophenyl)methyl]oxetan-3-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxetane ring can be reduced to form open-chain alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids like peroxytrifluoroacetic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed.
Major Products
The major products formed from these reactions include nitro derivatives, open-chain alcohols, and substituted aromatic compounds .
Scientific Research Applications
3-[amino(4-fluorophenyl)methyl]oxetan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of polymers.
Mechanism of Action
The mechanism of action of 3-[amino(4-fluorophenyl)methyl]oxetan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-nitrooxetane
- 3,3-dinitrooxetane
- 3-aminooxetane
Uniqueness
3-[amino(4-fluorophenyl)methyl]oxetan-3-ol is unique due to the presence of both the amino and fluorophenyl groups, which confer distinct chemical and biological properties. Compared to other oxetane derivatives, this compound exhibits enhanced stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry .
Properties
CAS No. |
1936662-33-7 |
---|---|
Molecular Formula |
C10H12FNO2 |
Molecular Weight |
197.21 g/mol |
IUPAC Name |
3-[amino-(4-fluorophenyl)methyl]oxetan-3-ol |
InChI |
InChI=1S/C10H12FNO2/c11-8-3-1-7(2-4-8)9(12)10(13)5-14-6-10/h1-4,9,13H,5-6,12H2 |
InChI Key |
MKKOCEDNJVAEJF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C(C2=CC=C(C=C2)F)N)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.